DE8Gca1hxg
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Overview
Description
The compound DE8Gca1hxg 4,7-decadienal , is an organic compound with the molecular formula C10H16O . It is characterized by the presence of two conjugated double bonds and an aldehyde functional group. This compound is known for its distinctive aroma and is often found in various natural sources, including essential oils and certain food products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-decadienal typically involves the oxidation of corresponding alcohols or the dehydration of corresponding diols . One common method is the Wittig reaction , where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as triphenylphosphine .
Industrial Production Methods
Industrial production of 4,7-decadienal may involve the isomerization of other alkenals or the controlled oxidation of hydrocarbons . These processes are typically carried out in large-scale reactors with precise control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4,7-decadienal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions at the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: Formation of decanoic acid.
Reduction: Formation of 4,7-decadienol.
Substitution: Formation of various substituted alkenes depending on the nucleophile used.
Scientific Research Applications
4,7-decadienal has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in biological processes and its effects on cellular functions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the flavor and fragrance industry due to its distinctive aroma.
Mechanism of Action
The mechanism of action of 4,7-decadienal involves its interaction with various molecular targets and pathways. It can act as an electrophile , reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the modulation of cellular signaling pathways and the alteration of gene expression .
Comparison with Similar Compounds
Similar Compounds
- 4-decenal
- 7-decenal
- 2,4-decadienal
Comparison
4,7-decadienal is unique due to its conjugated double bonds and aldehyde functional group , which confer specific chemical reactivity and biological activity. Compared to similar compounds, it has a distinct aroma and different reactivity patterns, making it valuable in various applications .
Properties
CAS No. |
2204277-58-5 |
---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(4E,7E)-deca-4,7-dienal |
InChI |
InChI=1S/C10H16O/c1-2-3-4-5-6-7-8-9-10-11/h3-4,6-7,10H,2,5,8-9H2,1H3/b4-3+,7-6+ |
InChI Key |
MZLGFRRNMCCNBB-FZWLCVONSA-N |
Isomeric SMILES |
CC/C=C/C/C=C/CCC=O |
Canonical SMILES |
CCC=CCC=CCCC=O |
Origin of Product |
United States |
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